2-Aminopyridine-3-thiol
CAS No.: 110402-20-5
Cat. No.: VC20744658
Molecular Formula: C5H6N2S
Molecular Weight: 126.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110402-20-5 |
|---|---|
| Molecular Formula | C5H6N2S |
| Molecular Weight | 126.18 g/mol |
| IUPAC Name | 2-aminopyridine-3-thiol |
| Standard InChI | InChI=1S/C5H6N2S/c6-5-4(8)2-1-3-7-5/h1-3,8H,(H2,6,7) |
| Standard InChI Key | XKWQAXGDFYIFMB-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(N=C1)N)S |
| Canonical SMILES | C1=CC(=C(N=C1)N)S |
Introduction
Chemical Structure and Properties
Structural Features
2-Aminopyridine-3-thiol consists of a six-membered pyridine ring with nitrogen at position 1, an amino group (-NH₂) at position 2, and a thiol group (-SH) at position 3 . This arrangement of functional groups creates a molecule with both nucleophilic and electrophilic sites, enabling diverse chemical transformations.
The structure can be represented by several notations:
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IUPAC Name: 2-aminopyridine-3-thiol
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Synonyms: 2-Amino-3-mercaptopyridine, 3-Pyridinethiol,2-amino-(9CI)
Physical and Chemical Properties
The physical and chemical properties of 2-aminopyridine-3-thiol are summarized in Table 1:
The compound exhibits both basic properties due to the amino group and acidic properties from the thiol group. This dual functionality allows it to participate in various chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and coordination with metal ions .
Spectroscopic Identifiers
For analytical identification, 2-aminopyridine-3-thiol can be characterized using various spectroscopic methods. The following identifiers are commonly used in databases and literature:
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Canonical SMILES: C1=CC(=C(N=C1)N)S
These identifiers provide standardized ways to represent the compound's structure in chemical databases and publications, facilitating cross-referencing and retrieval of relevant information.
Synthesis Methods
Modern Synthesis Methods
Contemporary approaches to the synthesis of 2-aminopyridines and their derivatives include:
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Transition metal-catalyzed amination of aryl halides:
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Base-promoted cascade reactions:
A newer method involves a cascade approach using N-propargylic β-enaminones and formamides. This method offers several advantages:
While some of these methods are described for 2-aminopyridines in general, they can potentially be adapted for the specific synthesis of 2-aminopyridine-3-thiol with appropriate modifications to the reaction conditions and starting materials.
Applications in Drug Discovery
Pharmaceutical Significance
2-Aminopyridine derivatives, including 2-aminopyridine-3-thiol, have gained recognition in pharmaceutical research as valuable scaffolds for drug development. The 2-aminopyridine moiety has been described as an "unsung hero in drug discovery" due to its utility in creating biologically active molecules .
Several factors make 2-aminopyridine-based compounds attractive in drug discovery:
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Low molecular weight, which facilitates drug-like properties
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Well-defined functionality that allows for precise modifications
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Simple design that can produce single products with minimum side reactions
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Easy identification of potential toxicity-causing metabolites due to the low molecular weight
Role as a Building Block
The 2-aminopyridine scaffold, including its 3-thiol derivative, serves as an excellent starting point for creating diverse pharmacophores targeting various biological targets. Pharmaceutical companies across the globe utilize such moieties to synthesize low-molecular-weight drug candidates .
The presence of both amino and thiol groups in 2-aminopyridine-3-thiol provides multiple sites for derivatization, allowing medicinal chemists to create focused libraries of compounds with potentially enhanced biological activities. These modifications can be directed toward improving potency, selectivity, pharmacokinetic properties, or reducing toxicity .
Documented Applications
While the specific biological activities of 2-aminopyridine-3-thiol itself are not extensively documented in the provided search results, the compound has been referenced in patents related to pharmaceutical development. For instance:
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It appears in patents from Achaogen, Inc. (WO2009/55696 A1, 2009)
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It is also referenced in another patent document (WO2010/30811 A2)
Chemical Reactivity and Structural Relationships
Reactivity Profile
The chemical reactivity of 2-aminopyridine-3-thiol is largely determined by the presence of its functional groups:
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The amino group at position 2:
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Can participate in nucleophilic substitution reactions
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Forms hydrogen bonds with appropriate partners
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Can be derivatized through acylation, alkylation, or other transformations
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The thiol group at position 3:
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Exhibits nucleophilic character
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Can form disulfide bonds
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May coordinate with metal ions
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Provides opportunities for functionalization through S-alkylation or oxidation
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The pyridine ring:
Relationship to Other Aminopyridines
2-Aminopyridine-3-thiol belongs to the broader family of aminopyridines, which have established roles in various fields including pharmaceuticals, agrochemicals, and materials science. The 2-aminopyridine core is present in numerous bioactive compounds and approved drugs .
The addition of the thiol group at position 3 differentiates 2-aminopyridine-3-thiol from the parent 2-aminopyridine, providing additional reactivity and metal-coordinating capabilities. This unique combination of functional groups may offer distinct advantages in certain applications, particularly where metal coordination or disulfide formation is desired.
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